![molecular formula C7H7N3 B2813948 咪唑并[1,5-a]吡啶-6-胺 CAS No. 1508379-00-7](/img/structure/B2813948.png)

咪唑并[1,5-a]吡啶-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,5-a]pyridin-6-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 133.15 and is available in powder form .

Synthesis Analysis

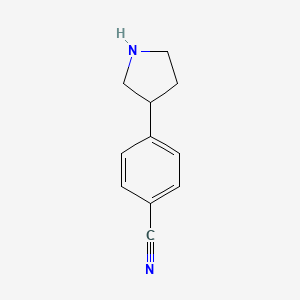

The synthesis of Imidazo[1,5-a]pyridin-6-amine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access Imidazo[1,5-a]pyridin-6-amine from readily available starting materials. This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,5-a]pyridin-6-amine is complex and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,5-a]pyridin-6-amine is involved in a variety of chemical reactions. The recent development in Imidazo[1,5-a]pyridin-6-amine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridin-6-amine is a powder with a molecular weight of 133.15 .科学研究应用

药用化学应用

咪唑并[1,5-a]吡啶-6-胺衍生物展示了广泛的生物活性。该支架因其在开发治疗剂方面的潜力而受到认可,因为它在结构上与生物活性分子相似。显着的应用包括:

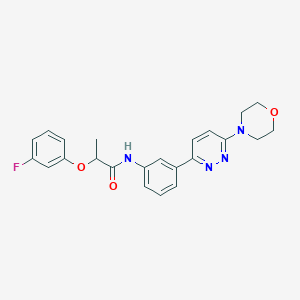

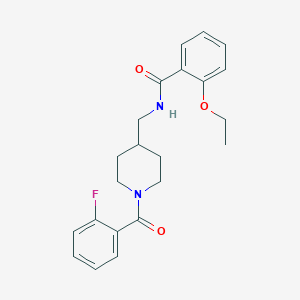

抗癌和抗菌活性:咪唑并[1,2-a]吡啶支架,其结构类似于咪唑并[1,5-a]吡啶-6-胺,已因其抗癌、抗分枝杆菌、抗利什曼原虫、抗惊厥和抗菌特性而被广泛研究。已证明这些化合物可以抑制各种生物靶标,从而导致针对多种疾病的潜在治疗剂的开发(Deep 等,2016)。

酶抑制和受体结合:咪唑并[1,2-a]吡啶,一种密切相关的类别,因其药理特性而受到研究,包括酶抑制和受体配体活性。这项研究有助于理解该支架在调节各种生化途径中的潜力,表明咪唑并[1,5-a]吡啶-6-胺衍生物具有类似的可能性(Enguehard-Gueiffier & Gueiffier,2007)。

有机合成和化学性质

咪唑并[1,5-a]吡啶-6-胺及其衍生物是有机合成中的关键中间体,为构建复杂的分子结构提供了一个平台:

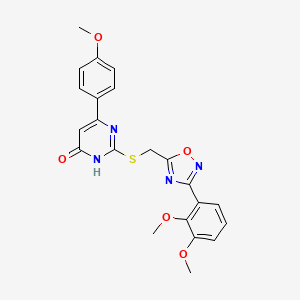

合成方法:已开发出用于构建咪唑并[1,5-a]吡啶-6-胺骨架的新型合成路线。这些方法促进了各种衍生物的有效合成,从而能够探索它们的生物学和物理性质。技术包括铜催化的氧化胺化和串联环化,突出了该支架在合成化学中的多功能性(Pericherla 等,2013)。

结构修饰和生物筛选:咪唑并[1,5-a]吡啶-6-胺衍生物的结构修饰允许构建潜在的药物样化学库。可以针对各种生物靶标筛选这些库以识别新的治疗剂。将不同的官能团引入咪唑并[1,5-a]吡啶-6-胺支架的能力扩展了药物发现的化学空间(Kamal 等,2007)。

安全和危害

未来方向

作用机制

Target of Action

Imidazo[1,5-a]pyridin-6-amine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been found to show inhibitory activity against various tumor cell lines . .

Mode of Action

It’s known that the compound shows submicromolar inhibitory activity against various tumor cell lines . This suggests that it may interact with its targets in a way that inhibits the growth or proliferation of these cells.

Biochemical Pathways

Given its inhibitory activity against tumor cell lines , it can be inferred that it likely affects pathways related to cell growth and proliferation.

Result of Action

In in vitro anticancer assays, most of the synthetic compounds of Imidazo[1,5-a]pyridin-6-amine showed submicromolar inhibitory activity against various tumor cell lines . This suggests that the compound’s action results in the inhibition of tumor cell growth or proliferation.

属性

IUPAC Name |

imidazo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQRZYJEPIQSFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridin-6-amine | |

CAS RN |

1508379-00-7 |

Source

|

| Record name | imidazo[1,5-a]pyridin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2813866.png)

![3-chloro-2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2813867.png)

![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)

![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)